

# Thermochemical Profile of Ethyl Heptanoate: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical properties of **ethyl heptanoate** (C<sub>9</sub>H<sub>18</sub>O<sub>2</sub>), a fatty acid ethyl ester with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering critically evaluated data, detailed experimental methodologies, and a logical workflow for thermochemical analysis.

## **Core Thermochemical Data**

The following tables summarize the key thermochemical and physical properties of **ethyl heptanoate**. These values have been compiled from various sources, including the NIST/TRC Web Thermo Tables, and represent the most current and reliable data available.[1]

Table 1: Enthalpy and Entropy Data for **Ethyl Heptanoate** 



Property	State	Value	Units
Standard Molar Enthalpy of Formation	Liquid	-627.5 ± 2.8	kJ/mol
Standard Molar Enthalpy of Formation	Gas	-579.8 ± 2.9	kJ/mol
Standard Molar Enthalpy of Vaporization (at 298.15 K)	-	47.7 ± 0.4	kJ/mol
Standard Molar Entropy (S <sup>o</sup> )	Liquid	423.5 ± 3.0	J/mol·K

Data sourced from the NIST Chemistry WebBook and other cited literature.[2][3]

Table 2: Heat Capacity of Ethyl Heptanoate

Phase	Temperature (K)	Pressure (MPa)	Value (J/mol·K)
Liquid	305	0.1	304.3
Liquid	387	0.1	345.1
Liquid	305	16.3	299.8
Liquid	387	16.3	338.9
Ideal Gas	298.15	-	234.5

Isobaric molar heat capacities for the liquid phase show an increase with temperature and a decrease with pressure.[4][5]

Table 3: Phase Transition and Physical Properties of Ethyl Heptanoate



Property	Value	Units
Molecular Weight	158.24	g/mol
Melting Point	-66.0	°C
Boiling Point (at 760 mmHg)	188.0 - 189.0	°C
Density (at 25 °C)	0.87	g/mL
Vapor Pressure (at 25 °C)	0.68	mmHg
Flash Point	66.11	°C

These physical properties are essential for handling, storage, and process design.

## **Experimental Protocols**

Detailed and precise experimental methodologies are critical for obtaining high-quality thermochemical data. The following sections outline the standard procedures for determining the key thermochemical properties of liquid esters like **ethyl heptanoate**.

## Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is determined by measuring the enthalpy of combustion using a bomb calorimeter.

#### Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **ethyl heptanoate** (typically 0.5-1.0 g) is placed in a crucible within the combustion bomb. A known length of ignition wire is positioned in contact with the sample.
- Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen before being pressurized with pure oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer.



The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.

- Ignition and Data Acquisition: The sample is ignited by passing a current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
- Data Analysis: The heat released during combustion is calculated from the temperature rise
  of the calorimeter system, taking into account the heat capacity of the calorimeter
  (determined by combusting a standard substance like benzoic acid) and corrections for the
  heat of ignition and the formation of nitric acid.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the determined enthalpy of combustion using Hess's law, incorporating the standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).

### **Determination of Enthalpy of Vaporization**

The enthalpy of vaporization can be determined by various methods, including calorimetry and correlation gas chromatography.

#### Calorimetric Method:

- Apparatus: A vaporization calorimeter is used, which consists of a heated chamber for the sample, a condenser, and a system to measure the heat input.
- Procedure: A known mass of ethyl heptanoate is introduced into the vaporization chamber.
   The sample is heated to its boiling point at a constant pressure. The heat required to vaporize a known amount of the sample is measured directly.
- Data Analysis: The molar enthalpy of vaporization is calculated by dividing the heat input by the number of moles of the vaporized sample.

#### Correlation Gas Chromatography Method:

• Principle: This method relates the retention time of a substance in a gas chromatograph to its enthalpy of vaporization.



- Procedure: The retention times of **ethyl heptanoate** and a series of standard compounds with known enthalpies of vaporization are measured at different column temperatures.
- Data Analysis: A linear correlation is established between the natural logarithm of the inverse
  of the corrected retention time and the reciprocal of the absolute temperature. The slope of
  this line is proportional to the enthalpy of transfer from the stationary phase to the gas phase.
   By comparing this with the data for the standard compounds, the enthalpy of vaporization of
  ethyl heptanoate can be determined.

## Measurement of Isobaric Heat Capacity by Flow Calorimetry

A flow calorimeter is employed to measure the isobaric heat capacity of liquid **ethyl heptanoate** as a function of temperature and pressure.

#### Methodology:

- Apparatus: The setup consists of a high-pressure pump to maintain a constant flow rate, a
  heat exchanger to bring the liquid to the desired initial temperature, a calorimetric cell with a
  heater, and temperature and pressure sensors at the inlet and outlet of the cell.
- Procedure: **Ethyl heptanoate** is pumped through the calorimetric cell at a constant flow rate and pressure. A known amount of heat is supplied to the liquid by the heater.
- Data Acquisition: The temperatures at the inlet and outlet of the cell, the pressure, the flow rate, and the power supplied to the heater are recorded once the system reaches a steady state.
- Calculation: The isobaric heat capacity is calculated from the measured values using the following equation:

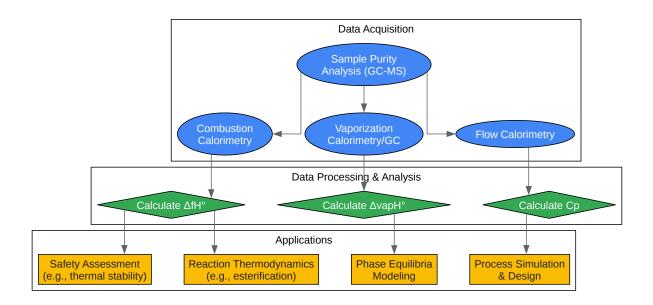
$$C_p = (Q / \dot{m}) / (T_out - T_in)$$

where C\_p is the isobaric heat capacity, Q is the heat supplied by the heater,  $\dot{m}$  is the mass flow rate, and T\_in and T\_out are the inlet and outlet temperatures, respectively. Measurements are repeated at various temperatures and pressures to map the heat capacity surface.



### **Workflow for Thermochemical Analysis**

The following diagram illustrates a logical workflow for the experimental determination and application of thermochemical data for a compound like **ethyl heptanoate**.



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Workflow for thermochemical data determination and application.

This comprehensive guide provides a solid foundation for understanding and utilizing the thermochemical properties of **ethyl heptanoate**. The presented data and experimental protocols are essential for accurate modeling, process design, and safety assessment in various scientific and industrial applications.



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